Ethyl 4-(chloroamino)benzoate
CAS No.: 57311-93-0
Cat. No.: VC19591977
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57311-93-0 |
---|---|
Molecular Formula | C9H10ClNO2 |
Molecular Weight | 199.63 g/mol |
IUPAC Name | ethyl 4-(chloroamino)benzoate |
Standard InChI | InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2H2,1H3 |
Standard InChI Key | JQJXLVFVEDANRB-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of ethyl 4-(chloroamino)benzoate is C9H10ClNO2, featuring a benzene ring substituted with:
-
A chloroamino group (-NHCl) at the 4-position.
-
An ethyl ester (-COOEt) at the 1-position.
The chloroamino group introduces unique electronic effects due to the interplay between the electron-withdrawing chlorine and the electron-donating amino group. This duality may influence the compound’s acidity, solubility, and reactivity compared to simpler analogs like ethyl 4-chlorobenzoate (C9H9ClO2) .
Comparative Physicochemical Data
While direct experimental data for ethyl 4-(chloroamino)benzoate are unavailable, properties of structurally related compounds offer predictive benchmarks:
The predicted lower thermal stability of ethyl 4-(chloroamino)benzoate arises from the labile N-Cl bond, which is prone to homolytic cleavage under heat or UV exposure. This instability aligns with trends observed in chloroamino aromatics, where N-Cl bonds exhibit bond dissociation energies of ~50–60 kcal/mol.
Synthetic Methodologies
Hypothetical Synthesis Routes
The synthesis of ethyl 4-(chloroamino)benzoate would likely involve sequential functionalization of the benzene ring:
Route 1: Chlorination Followed by Amination
-
Esterification: Ethyl benzoate is synthesized via Fischer esterification of benzoic acid with ethanol under acidic conditions .
-
Nitration: Introduction of a nitro group at the 4-position using HNO3/H2SO4.
-
Reduction: Conversion of the nitro group to an amine using H2/Pd-C or Sn/HCl.
-
Chlorination: Electrophilic chlorination of the aromatic amine using Cl2/FeCl3.
Challenge: Direct chlorination of aromatic amines often leads to over-chlorination or oxidation. Protecting the amino group (e.g., acetylation) may be necessary .
Route 2: Ullmann-Type Coupling
A palladium-catalyzed coupling between 4-chloroaniline and ethyl bromobenzoate could yield the target compound. This method avoids harsh chlorination conditions but requires optimized catalysts .
Industrial Feasibility
Large-scale production would face challenges due to:
-
Instability of the N-Cl bond, necessitating low-temperature processing.
-
Purification hurdles from byproducts like dichloroamines or oxidized species.
-
Safety concerns associated with handling chlorinating agents.
Reactivity and Functional Transformations
Electrophilic and Nucleophilic Pathways
-
Nucleophilic Substitution: The chloroamino group may undergo displacement by thiols or amines, yielding sulfonamides or urea derivatives.
-
Oxidation: Likely oxidation products include nitroso (C6H4(NO)COOEt) or nitro (C6H4(NO2)COOEt) compounds under strong oxidizing conditions.
-
Reduction: Catalytic hydrogenation could cleave the N-Cl bond, producing ethyl 4-aminobenzoate (benzocaine) .
Stability Under Ambient Conditions
Degradation studies of analogous compounds suggest:
-
Hydrolytic Instability: The N-Cl bond hydrolyzes in aqueous media, forming 4-aminobenzoic acid and HCl.
-
Photolytic Decomposition: UV light accelerates decomposition into radical species, which may dimerize or react with solvents .
Industrial and Research Applications
Polymer Science
Halogenated benzoates are used as flame retardants. The dual functionality of ethyl 4-(chloroamino)benzoate could enable crosslinking in epoxy resins, though its thermal instability limits utility.
Analytical Chemistry
As a derivatization agent, the compound could enhance the detectability of amines in HPLC-MS via Schiff base formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume